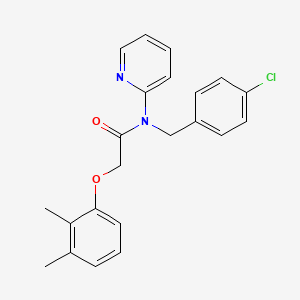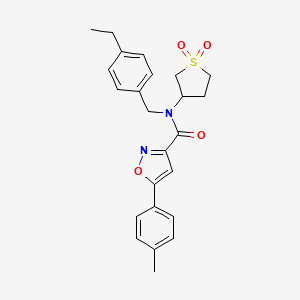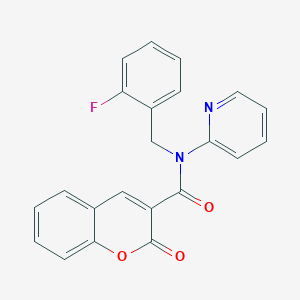![molecular formula C18H15BrN2OS B11352592 2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11352592.png)
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a thiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is reacted with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The thiazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Triethylamine: Used as a base in amidation reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex thiazole derivatives.
Scientific Research Applications
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring and the specific substitution pattern on the benzamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15BrN2OS |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-bromo-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-6-8-13(9-7-12)18-21-14(11-23-18)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
KVYMALWPZHVONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11352536.png)
![3,5,6-trimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11352537.png)
![3,4,5-trimethoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11352544.png)



![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11352571.png)
![2-(4-methoxyphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11352578.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11352581.png)
![5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11352583.png)
![N-(3-acetylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352596.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11352598.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11352600.png)
methanone](/img/structure/B11352606.png)
